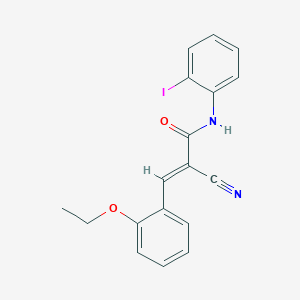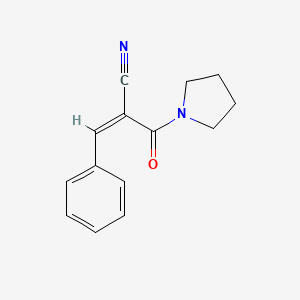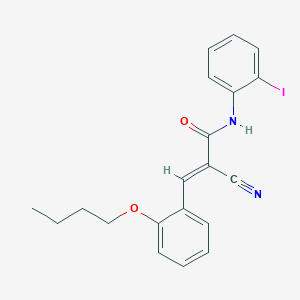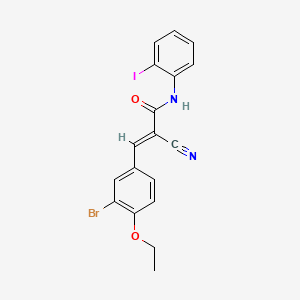
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-196, and it belongs to the family of enamide compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of certain kinases and transcription factors that are essential for cancer cell survival. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. The compound has also been shown to have low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. The compound has high purity and high yields, making it suitable for large-scale experiments. The compound has also been extensively studied for its biological activities, making it a well-characterized compound for further research. However, the compound has certain limitations, such as its low solubility in water and certain organic solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One potential direction is to study the compound's potential in combination with other chemotherapeutic agents for enhanced efficacy. Another direction is to study the compound's potential in other disease conditions, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize the synthesis method of the compound to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps, including the condensation of 2-iodoaniline and 2-ethoxybenzaldehyde to form an intermediate compound. The intermediate compound is then subjected to a reaction with cyanoacetic acid to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and prostate cancer. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various disease conditions.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-2-23-17-10-6-3-7-13(17)11-14(12-20)18(22)21-16-9-5-4-8-15(16)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYBTMIIZEXHI-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)



![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)

